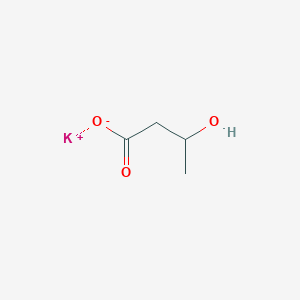

Potassium 3-hydroxybutyrate

Description

Properties

IUPAC Name |

potassium;3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINYGFCEISABSR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39650-04-9 | |

| Record name | Potassium beta-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039650049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POTASSIUM BETA-HYDROXYBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IEF1Q0CVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-hydroxybutyrate can be synthesized through the hydrolysis of ethyl 3-hydroxybutanoate or 3-hydroxybutyrate methyl esters using a basic catalyst. The resulting 3-hydroxybutyrate is then reacted with an inorganic base to form the potassium salt . This method is efficient and reduces energy consumption and material loss, improving product yield.

Industrial Production Methods: In industrial settings, the production of potassium 3-hydroxybutyrate involves the hydrolysis of 3-hydroxybutyrate esters followed by neutralization with potassium hydroxide. The process includes steps such as crystallization, filtration, washing, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 3-hydroxybutyrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to acetoacetate, another ketone body.

Reduction: It can be reduced to butyrate under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Acetoacetate

Reduction: Butyrate

Substitution: Various substituted butyrates depending on the reagents used.

Scientific Research Applications

Potassium 3-hydroxybutyrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: It serves as a metabolic substrate in studies related to energy metabolism and ketogenesis.

Mechanism of Action

Potassium 3-hydroxybutyrate exerts its effects through several mechanisms:

Energy Metabolism: It serves as an alternative energy source during periods of low glucose availability by entering the tricarboxylic acid cycle after conversion to acetoacetate.

Molecular Targets: It binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome.

Pathways Involved: It influences pathways related to lipolysis, inflammation, oxidative stress, and cellular signaling, contributing to its diverse biological effects.

Comparison with Similar Compounds

Key Findings :

- 3HB vs. Acetoacetate : 3HB is more stable and abundant in circulation, with Mendelian randomization (MR) studies linking it to reduced aortic dissection risk, unlike acetoacetate or acetone .

- 3HB in Disease States : Elevated plasma 3HB levels correlate with major depressive disorder (MDD), suggesting its role as a metabolic biomarker .

Comparison with Structurally Related Hydroxy Acids

Table 2: Structural and Functional Differences Between 3HB and Analogues

Key Findings :

- 3HB vs. 3-Hydroxyisobutyrate : Structural similarity leads to cross-reactivity in enzymatic assays, complicating 3HB quantification in diabetic patients .

- 3-Hydroxyhexanoate: Unlike 3HB, it is primarily used in biopolymers (e.g., poly(3HB-co-3HHx)) to improve material properties .

Comparison with Polyhydroxyalkanoates (PHAs)

Table 3: 3HB vs. Polyhydroxybutyrate (PHB) and Copolymers

Key Findings :

- Metabolic Roles : While 3HB is metabolized for energy, PHB serves as a carbon storage polymer in microbes .

- Material Properties: PHB’s brittleness limits industrial use, but copolymerization with 3-hydroxyhexanoate improves elasticity .

Table 4: Ethyl(S)-3-Hydroxybutyrate vs. K-3HB

Key Findings :

- Synthesis : Ethyl(S)-3HB is produced via transesterification, whereas K-3HB is synthesized through neutralization of 3HB with potassium .

- Market Trends : Ethyl(S)-3HB is gaining traction in consumer goods, driven by demand for sustainable chemicals .

Analytical Considerations and Detection Methods

- Enzymatic Assays : Specificity issues arise due to structural analogs like 3-hydroxyisobutyrate, necessitating gas chromatography-mass spectrometry (GC-MS) for accurate 3HB quantification in diabetic patients .

- Metabolomics : Elevated 3HB in MDD and cardiovascular studies highlights its dual role as a biomarker and therapeutic agent .

Biological Activity

Potassium 3-hydroxybutyrate (K3HB) is a salt of the ketone body 3-hydroxybutyrate (3-HB), which has gained attention for its diverse biological activities and therapeutic potential. This article explores the biological activity of K3HB, focusing on its metabolic effects, signaling pathways, and implications in various health conditions.

Overview of 3-Hydroxybutyrate

3-Hydroxybutyrate is produced during the metabolism of fatty acids and serves as an important energy source, especially during periods of fasting or low carbohydrate intake. It plays a crucial role in maintaining energy homeostasis and has been implicated in several physiological and pathological processes.

1. Antioxidant Properties

K3HB exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting mitochondrial ROS production. This action helps maintain cellular redox homeostasis and protects against oxidative stress, which is linked to various diseases, including cardiovascular disorders and neurodegenerative diseases .

2. Epigenetic Regulation

One of the significant functions of 3-HB is its role as an inhibitor of histone deacetylases (HDACs). This inhibition leads to increased histone acetylation, promoting the expression of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein 2 (MT2). The modulation of HDAC activity by K3HB suggests potential therapeutic applications in cancer and other diseases characterized by altered gene expression .

3. Receptor Activation

K3HB acts as a ligand for several receptors, including hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3). Activation of HCAR2 has been shown to reduce lipolysis in adipocytes, while FFAR3 influences glucose homeostasis and inflammation regulation. These interactions highlight K3HB's potential role in metabolic regulation .

Effects on Cardiovascular Health

Recent studies have demonstrated that K3HB infusion can reduce myocardial oxidative stress, enhance cardiac function, and improve blood flow in patients with heart failure. In animal models, increased levels of K3HB have been associated with improved cardiac remodeling and bioenergetic efficiency during metabolic stress conditions .

Role in Atherosclerosis

Research indicates that daily oral administration of K3HB can significantly ameliorate atherosclerosis in mouse models. This effect is mediated through the modulation of macrophage function via GPR109A signaling, which promotes calcium influx and inhibits NLRP3 inflammasome activation—key processes in the inflammatory response associated with atherosclerosis .

Case Studies

Several case studies have highlighted the clinical relevance of K3HB:

- Diabetic Ketoalkalosis : A patient with type 1 diabetes presented with high levels of 3-HB and low potassium levels. The treatment involved insulin and potassium supplementation, illustrating the importance of monitoring ketone levels in diabetic patients .

- Heart Failure Management : In a canine model of heart failure, increased delivery of K3HB improved cardiac function and reduced pathological remodeling, suggesting its potential as a therapeutic agent in heart failure management .

Summary Table: Biological Activities of Potassium 3-Hydroxybutyrate

| Biological Activity | Mechanism | Health Implications |

|---|---|---|

| Antioxidant | Scavenges ROS; inhibits mitochondrial ROS production | Protects against oxidative stress-related diseases |

| Epigenetic Regulation | Inhibits HDACs; increases histone acetylation | Potential therapeutic applications in cancer |

| Receptor Activation | Activates HCAR2 and FFAR3; regulates lipolysis and glucose homeostasis | Metabolic regulation |

| Cardiovascular Protection | Reduces myocardial oxidative stress; enhances cardiac function | Heart failure treatment |

| Atherosclerosis Amelioration | Modulates macrophage function; inhibits NLRP3 inflammasome activation | Reduces cardiovascular disease risk |

Q & A

Q. How to mitigate batch effects in longitudinal 3-hydroxybutyrate studies?

- Methodological Answer : Use randomized block designs, include internal controls (e.g., spike-in standards), and apply ComBat or SVA algorithms for batch correction in metabolomics datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.